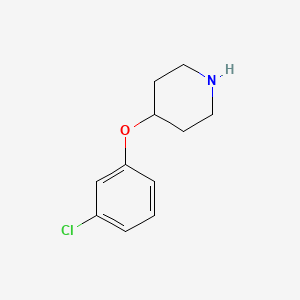
4-(3-Chlorophenoxy)piperidine
Cat. No. B1349332
Key on ui cas rn:
97840-40-9
M. Wt: 211.69 g/mol
InChI Key: BYXWGMQMUJCYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04518713
Procedure details


To a suspension of 2-[3-(methylamino)propyl]-2-(4-fluorophenyl)-1,3-dioxolane (7.2 g, 30.0 mmol), potassium carbonate (10.6 g, 76.8 mmol) and 120 ml of ethanol at 0° was added dropwise a solution of N-(2-bromoacetyl)-4-(3-chlorophenoxy)piperidine (11.3 g, 34.0 mmol) in 120 ml of ethanol. The solution was stirred 1 hour at room temperature and at reflux for 1 hour. The mixture was poured into saturated sodium bicarbonate, extracted with methylene chloride, washed with water and dried over magnesium sulfate. Filtration followed by evaporation of the solvent provided an oil. Yield: 11.0 g of 1-{N-{3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl}-N-methylaminoacetyl}-4-(3-chlorophenoxy)piperidine oxalate. Yield from 4-(3-chlorophenoxy)piperidine: 43%; from N-(2-bromoacetyl)-4-(3-chlorophenoxy)piperidine: 77%.
Name
2-[3-(methylamino)propyl]-2-(4-fluorophenyl)-1,3-dioxolane
Quantity
7.2 g
Type
reactant
Reaction Step One



Name
N-(2-bromoacetyl)-4-(3-chlorophenoxy)piperidine
Quantity
11.3 g
Type
reactant
Reaction Step Two



Name
1-{N-{3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl}-N-methylaminoacetyl}-4-(3-chlorophenoxy)piperidine oxalate
Quantity
11 g
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
CNCCCC1(C2C=CC(F)=CC=2)OCCO1.C(=O)([O-])[O-].[K+].[K+].BrCC([N:28]1[CH2:33][CH2:32][CH:31]([O:34][C:35]2[CH:40]=[CH:39][CH:38]=[C:37]([Cl:41])[CH:36]=2)[CH2:30][CH2:29]1)=O.C(=O)(O)[O-].[Na+].C(O)(=O)C(O)=O.FC1C=CC(C2(CCCN(CC(N3CCC(OC4C=CC=C(Cl)C=4)CC3)=O)C)OCCO2)=CC=1>C(O)C>[Cl:41][C:37]1[CH:36]=[C:35]([CH:40]=[CH:39][CH:38]=1)[O:34][CH:31]1[CH2:30][CH2:29][NH:28][CH2:33][CH2:32]1 |f:1.2.3,5.6,7.8|
|
Inputs


Step One
|
Name
|
2-[3-(methylamino)propyl]-2-(4-fluorophenyl)-1,3-dioxolane
|
|
Quantity
|
7.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCCCC1(OCCO1)C1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
N-(2-bromoacetyl)-4-(3-chlorophenoxy)piperidine
|
|
Quantity
|
11.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)N1CCC(CC1)OC1=CC(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Four
|
Name
|
1-{N-{3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl}-N-methylaminoacetyl}-4-(3-chlorophenoxy)piperidine oxalate
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)O)(=O)O.FC1=CC=C(C=C1)C1(OCCO1)CCCN(C)CC(=O)N1CCC(CC1)OC1=CC(=CC=C1)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided an oil
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(OC2CCNCC2)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
